molecular formula C20H31BrOSi B12639243 Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Cat. No.: B12639243
M. Wt: 395.4 g/mol
InChI Key: VORLKTFXAMQHOJ-UHFFFAOYSA-N
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Description

Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- is a complex organic compound It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features various functional groups, including a bromo-propenyl group and a dimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 2-(1E)-1-propen-1-yl-
  • 1-Bromo-2-(dibromomethyl)naphthalene
  • Naphthalene, 1-(2-propenyl)-

Uniqueness

The presence of the dimethylsilyl ether group, in particular, distinguishes it from other naphthalene derivatives .

Properties

Molecular Formula

C20H31BrOSi

Molecular Weight

395.4 g/mol

IUPAC Name

[5-(2-bromoprop-2-enyl)-5-methyl-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C20H31BrOSi/c1-15(21)14-20(5)12-8-9-16-13-17(10-11-18(16)20)22-23(6,7)19(2,3)4/h10-11,13H,1,8-9,12,14H2,2-7H3

InChI Key

VORLKTFXAMQHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)Br

Origin of Product

United States

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